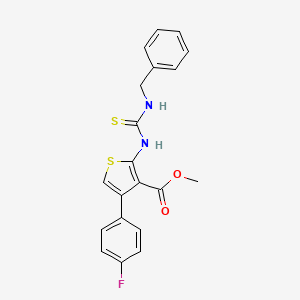![molecular formula C16H18N4O5 B7636278 [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as BOOP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BOOP is a phthalazine derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.
Aplicaciones Científicas De Investigación
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-viral activity against influenza A virus and herpes simplex virus.
Mecanismo De Acción
The exact mechanism of action of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of this compound is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to reduce inflammation and tumor growth in animal models. This compound has also been shown to reduce viral replication in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its versatility. This compound can be used in a variety of assays to study its anti-inflammatory, anti-tumor, and anti-viral properties. However, one limitation of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for the study of [2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of phthalic anhydride with hydrazine hydrate to form 1,4-dihydrophthalazine. This intermediate is then reacted with tert-butyl carbamate to form 1-tert-butyl carbamoyl-4-hydrazinophthalazine. The final step involves the reaction of 1-tert-butyl carbamoyl-4-hydrazinophthalazine with ethyl chloroformate to form this compound.
Propiedades
IUPAC Name |
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-16(2,3)18-15(24)17-11(21)8-25-14(23)12-9-6-4-5-7-10(9)13(22)20-19-12/h4-7H,8H2,1-3H3,(H,20,22)(H2,17,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSCLJNKCESKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-fluorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636200.png)
![[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636208.png)

![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7636228.png)

![N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B7636245.png)

![N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7636254.png)
![N-(4-fluorophenyl)-2-[4-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B7636261.png)
![N-(4-acetamidophenyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636265.png)

![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)